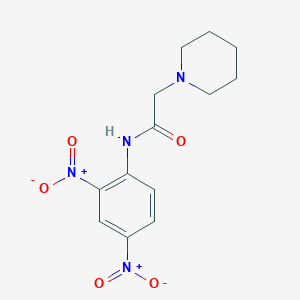
N-(2,4-dinitrophenyl)-2-(piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dinitrophenyl)-2-(piperidin-1-yl)acetamide is a chemical compound known for its unique structure and properties It consists of a 2,4-dinitrophenyl group attached to a 2-(piperidin-1-yl)acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 2,4-dinitrophenylamine with 2-chloro-N-(piperidin-1-yl)acetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or nitro compounds.
Scientific Research Applications
N-(2,4-dinitrophenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The nitro groups and piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dinitrophenyl)-2-(morpholin-1-yl)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(2,4-dinitrophenyl)-2-(pyrrolidin-1-yl)acetamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-(2,4-dinitrophenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of both the 2,4-dinitrophenyl group and the piperidine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H16N4O5 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H16N4O5/c18-13(9-15-6-2-1-3-7-15)14-11-5-4-10(16(19)20)8-12(11)17(21)22/h4-5,8H,1-3,6-7,9H2,(H,14,18) |
InChI Key |
KVFSHEKCEFPSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















